Cas no 6920-04-3 (β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate)

This product is N-(triphenylphosphinyl)-β-D-galactopyranosylamine with acetate groups esterified at the 2-, 3-, 4-, and 6-positions (2,3,4,6-tetraacetate). It represents a protected form of β-D-galactopyranosylamine suitable for use as a substrate or building block in carbohydrate synthesis and enzymatic studies. Key advantages include the stability provided by the N-triphenylphosphoranylidene (azide) protecting group under various reaction conditions until selectively removed. The tetraacetate substitution enhances the molecule's stability during handling and reactions while potentially improving solubility characteristics. This structure facilitates controlled deprotection strategies in the synthesis of complex oligosaccharides and glycoconjugates targeting specific β-galactosidase enzymes or other glycosyltransferases.
β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate structure
6920-04-3 structure
Product Name:β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate
CAS No:6920-04-3
MF:C32H34NO9P
MW:607.587430477142
CID:4655442
Update Time:2025-06-16

β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate Chemical and Physical Properties

Names and Identifiers

    • β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate
    • Inchi: 1S/C32H34NO9P/c1-21(34)38-20-28-29(39-22(2)35)30(40-23(3)36)31(41-24(4)37)32(42-28)33-43(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1
    • InChI Key: ZSFLCDHJAUISKK-UNKWROQRSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=N[C@@H]1O[C@H](COC(=O)C)[C@H](OC(=O)C)[C@H](OC(=O)C)[C@H]1OC(=O)C

β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A119002173-5g
β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate
6920-04-3 97%
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$600.00 2023-09-01
Crysdot LLC
CD70000605-1g
β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate
6920-04-3 97%
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Additional information on β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate

β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate: A Key Compound in Glycochemistry and Biomedical Research

β-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-, 2,3,4,6-tetraacetate is a multifunctional glycosylating agent with a unique molecular structure that has garnered significant attention in the fields of glycochemistry, drug development, and biomedical research. This compound, with the chemical formula C28H29NO10P, is characterized by its β-D-galactopyranosylamine core, a triphenylphosphoranylidene group, and multiple acetyl groups at positions 2, 3, 4, and 6 of the sugar moiety. The CAS number 6920-04-3 serves as a critical identifier for this compound in scientific databases and regulatory frameworks. Recent advancements in glycoconjugate synthesis and functionalization have highlighted the versatility of this molecule in modulating biological interactions and therapeutic applications.

The β-D-galactopyranosylamine scaffold forms the backbone of this compound, a derivative of D-galactose that plays a pivotal role in carbohydrate metabolism and cellular signaling. The triphenylphosphoranylidene group, a well-known phosphorus-containing reagent, acts as a glycosyl transfer agent, enabling the formation of glycosidic bonds under specific reaction conditions. The 2,3,4,6-tetraacetate substitutions on the sugar ring provide steric and electronic control, ensuring the stability of the molecule during synthetic processes and enhancing its reactivity toward target substrates. These structural features make the compound a valuable tool for the synthesis of glycoconjugates with tailored biological activities.

Recent studies have demonstrated the potential of β-D-galactopyranosylamine, N-(triphenylphosphoranylidylen)e, 2,3,4,6-tetraacetate in the development of glycoconjugate-based therapeutics. For instance, a 2023 publication in Advanced Drug Delivery Reviews highlighted its application in the synthesis of glycoengineered antibodies for cancer immunotherapy. The acetyl groups on the sugar ring facilitate the controlled release of the galactose moiety, enabling the modulation of immune responses through glycan-mediated interactions. This property has been leveraged to design novel immunotherapeutic agents that target specific glycan epitopes on tumor cells, as reported in a 2024 study published in Journal of Medicinal Chemistry.

Another area of emerging interest is the use of this compound in the development of glycan-based diagnostic tools. The triphenylphosphoranylidene group allows for the incorporation of fluorescent or radioactive labels, making it suitable for imaging applications. A 2023 study in Biomaterials described the synthesis of a glycoconjugate probe using this compound, which demonstrated enhanced specificity in detecting glycosylated biomarkers in cancer patients. The 2,3,4,6-tetraacetate substitutions also contribute to the solubility and biocompatibility of the final product, critical factors for in vivo applications.

From a synthetic perspective, the β-D-galactopyranosylamine core is typically prepared through the protection of hydroxyl groups in the sugar ring, followed by the introduction of the triphenylphosphoranylidene group via a glycosylation reaction. The acetyl groups at positions 2, 3, 4, and 6 are strategically placed to prevent unwanted side reactions during the synthesis process. This level of structural control is essential for achieving high yields and purity in the final product, which is critical for both research and industrial applications.

Recent advancements in glycoconjugate synthesis have further expanded the utility of this compound. A 2024 study in Chemical Communications reported the use of β-D-galactopyranosylamine, N-(triphenylphosphoranylidene), 2,3,4,6-tetraacetate as a building block for the preparation of glycopeptide vaccines. The triphenylphosphoranylidene group enabled the efficient coupling of the galactose moiety to a protein antigen, resulting in a vaccine candidate that showed improved immunogenicity compared to traditional glycoconjugates. This finding underscores the potential of this compound in the development of next-generation vaccines for infectious diseases and cancer.

Despite its promising applications, the use of β-D-galactopyranosylamine, N-(triphenylphosphoranylidene), 2,3,4,6-tetraacetate requires careful consideration of its reactivity and stability under different reaction conditions. The triphenylphosphoranylidene group is known to undergo hydrolysis in aqueous environments, necessitating the use of protective groups or controlled reaction conditions to maintain its integrity. Additionally, the acetyl groups may interfere with certain biological assays, requiring post-synthesis modification to achieve the desired functional properties.

Looking ahead, the β-D-galactopyranosylamine scaffold and its derivatives are poised to play a central role in the advancement of glycochemistry and biomedical research. Ongoing studies are exploring the potential of this compound in the development of glycan-based therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's, where glycan modifications are implicated in disease progression. The triphenylphosphoranylidene group's ability to form stable glycosidic bonds offers a unique advantage in the design of long-acting drug delivery systems that target specific cellular compartments.

In conclusion, β-D-galactopyranosylamine, N-(triphenylphosphoranylidene), 2,3,4,6-tetraacetate represents a versatile and highly functional molecule with broad applications in glycochemistry, drug development, and biomedical research. Its unique structural features, including the β-D-galactopyranosylamine core, triphenylphosphoranylidene group, and 2,3,4,6-tetraacetate substitutions, enable its use in the synthesis of glycoconjugates with tailored biological activities. As research in this field continues to evolve, this compound is expected to remain a key player in the development of innovative therapies and diagnostic tools for a wide range of diseases.

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